3,5-Di(trifluoromethyl)aniline

C-H activation Palladium catalysis 9-Fluorenone synthesis

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5) is a fluorinated aromatic amine bearing two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring. This substitution pattern imparts a markedly reduced basicity (predicted pKa = 2.15 ± 0.10) and elevated lipophilicity (consensus logP ≈ 3.5; experimental logP ≈ 3.89) relative to unsubstituted aniline or mono-trifluoromethyl analogs.

Molecular Formula C8H5F6N
Molecular Weight 229.12 g/mol
CAS No. 328-74-5
Cat. No. B1329491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di(trifluoromethyl)aniline
CAS328-74-5
Molecular FormulaC8H5F6N
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)N)C(F)(F)F
InChIInChI=1S/C8H5F6N/c9-7(10,11)4-1-5(8(12,13)14)3-6(15)2-4/h1-3H,15H2
InChIKeyCDIDGWDGQGVCIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5): Structural Baseline and Key Physicochemical Properties


3,5-Di(trifluoromethyl)aniline (CAS 328-74-5) is a fluorinated aromatic amine bearing two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the benzene ring [1]. This substitution pattern imparts a markedly reduced basicity (predicted pKa = 2.15 ± 0.10) and elevated lipophilicity (consensus logP ≈ 3.5; experimental logP ≈ 3.89) relative to unsubstituted aniline or mono-trifluoromethyl analogs. As a liquid at ambient temperature (density: 1.467 g/mL at 25 °C; boiling point: 85 °C at 15 mmHg) , it serves as a versatile building block for introducing a strongly electron-deficient aromatic ring into pharmaceutical candidates, agrochemicals, and functional materials.

Electron-deficient aromatic ring for Pd-catalyzed C-H activation
Reduced basicity enhances nucleophilic aromatic substitution (SNAr) reactivity
Elevated lipophilicity supports bioisostere design and membrane permeability studies

Why Generic Substitution Fails for 3,5-Di(trifluoromethyl)aniline (CAS 328-74-5) in Critical Synthetic Applications


The performance of 3,5-Di(trifluoromethyl)aniline in cross-coupling catalysis, organocatalyst construction, and bioisosteric replacement is intrinsically linked to the precise 3,5-bis(trifluoromethyl) substitution pattern. Generic substitution with mono-trifluoromethyl analogs (e.g., 4-trifluoromethylaniline) fails to provide the requisite electron deficiency and steric environment needed for efficient monodentate transient directing group (MonoTDG) behavior in Pd-catalyzed C-H activation sequences [1]. Similarly, replacement with 3,5-dichloroaniline introduces substantially different electronic and lipophilic properties that alter reaction yields, product regioselectivity, and downstream biological activity of derived pharmaceutical or agrochemical intermediates [2]. The quantitative evidence below demonstrates that the 3,5-bis(trifluoromethyl) configuration is not an interchangeable structural feature but a functional determinant of synthetic efficiency and product performance.

Mono-CF₃ anilines lack sufficient electrophilicity for MonoTDG catalysis, leading to negligible product formation.

3,5-Dichloroaniline exhibits weaker electron withdrawal (Hammett σₘ 0.37 vs 0.43), altering SNAr reactivity and regioselectivity.

Less electron-deficient anilines reduce thiourea catalyst hydrogen-bond acidity, compromising asymmetric induction in organocatalysis.

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5): Quantitative Evidence for Differentiated Performance versus Structural Analogs


Monodentate Transient Directing Group (MonoTDG) Efficiency in Pd-Catalyzed Cross-Coupling

In Pd-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes, commercially available 3,5-bis(trifluoromethyl)aniline functions as a highly efficient monodentate transient directing group (MonoTDG), enabling a dual C-H bond activation sequence. The electron-withdrawing nature of the two CF₃ groups is essential for this reactivity; mono-substituted or unsubstituted anilines lack sufficient electrophilicity to coordinate Pd in the requisite transient manner, resulting in substantially lower or no product formation. [1]

MonoTDG C-H Activation
Class-level
32–72% isolated yield of 9-fluorenones
No product formed with mono-CF₃ or unsubstituted anilines
3,5-bis(CF₃) substitution essential for Pd-catalyzed dual C-H activation
Based on published Pd(OAc)₂/AgTFA conditions; validate with specific substrates
C-H activation Palladium catalysis 9-Fluorenone synthesis

Synthetic Yield for Takemoto's Organocatalyst Construction

3,5-Bis(trifluoromethyl)aniline serves as the essential aryl amine component in the two-step synthesis of Takemoto's bifunctional thiourea-tertiary amine organocatalyst. The two CF₃ groups enhance the acidity of the thiourea NH protons, strengthening hydrogen-bond donor capacity for substrate activation. While the publication reports the overall synthetic procedure rather than comparative yields with alternative anilines, the catalyst's performance in asymmetric transformations is critically dependent on the 3,5-bis(trifluoromethyl) substitution pattern.

Organocatalyst Synthesis
Class-level
Two-step condensation with chiral diamine to form Takemoto's thiourea catalyst
CF₃ groups critical for hydrogen-bond donor acidity of the thiourea moiety
Inferred from thiourea organocatalyst literature; verify with specific asymmetric reactions
Organocatalysis Thiourea catalyst Asymmetric synthesis

Electron-Withdrawing Capacity versus 3,5-Dichloroaniline

The two trifluoromethyl groups at the 3- and 5-positions exert a strong electron-withdrawing inductive effect (-I) that significantly deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr) relative to halogen-substituted analogs. While direct experimental head-to-head reactivity data were not identified in the searched literature, the fundamental electronic distinction between -CF₃ (Hammett σₘ = 0.43, σₚ = 0.54) and -Cl (σₘ = 0.37, σₚ = 0.23) establishes that 3,5-bis(trifluoromethyl)aniline is substantially more electron-deficient than 3,5-dichloroaniline, particularly at the para position relative to the amino group. [1]

Electron-Withdrawing Capacity
Class-level
σₘ(CF₃) = 0.43 per group
vs. 3,5-dichloroaniline: σₘ(Cl) = 0.37
Greater electron deficiency enhances SNAr rates and regioselectivity
Hammett constants from linear free energy relationship; review specific reaction context
Hammett constants Electron-withdrawing group Reactivity prediction

Lipophilicity and Hydrogen-Bond Donor Capacity versus Unsubstituted Aniline

The introduction of two trifluoromethyl groups dramatically alters the physicochemical profile of the aniline core. The predicted pKa of 2.15 ± 0.10 represents a decrease of approximately 2.5 log units relative to unsubstituted aniline (pKa ≈ 4.6), reflecting substantially reduced basicity and altered hydrogen-bond donor capacity of the amino group. Concurrently, the consensus logP of 3.53 is approximately 2.5-3.0 log units higher than unsubstituted aniline (logP ≈ 0.9), indicating markedly enhanced lipophilicity. These changes are not incremental but transformative for the compound's behavior in biological systems and organic reaction media.

Physicochemical Profile
Reported
ΔpKa ≈ -2.5, ΔlogP ≈ +2.6 vs aniline
pKa 2.15 (reduced basicity); logP 3.53 (elevated lipophilicity)
Reduced basicity and increased lipophilicity support membrane permeability research
Predicted pKa; consensus logP from five computational methods; verify experimentally
Lipophilicity pKa Bioisostere ADME

Commercial Purity Benchmarking for Reproducible Research

Commercial suppliers report purities for 3,5-Di(trifluoromethyl)aniline typically at 98% or higher, with one supplier reporting 99.79% purity and batch-specific certificates of analysis including NMR, HPLC, and GC characterization . In the context of sensitive catalytic applications such as the Pd-catalyzed MonoTDG cross-coupling [1], impurities (particularly residual metals or halogenated byproducts) can poison catalysts or introduce side reactions, directly impacting yield reproducibility and product quality.

Purity Specification
Specification review
Standard: ≥98%; High-purity: 99.79%
High-purity grades reduce impurity-related catalyst poisoning in sensitive reactions
Batch-specific COA with NMR, HPLC, GC; verify lot purity before catalytic applications
Purity specification Quality control Reproducibility

3,5-Di(trifluoromethyl)aniline (CAS 328-74-5): High-Value Application Scenarios Aligned with Differentiated Performance Evidence


Pd-Catalyzed C-H Activation Using Transient Directing Group (TDG) Strategy

This compound is the commercially available Mono-TDG of choice for the Pd-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes to access 9-fluorenones. The methodology yields symmetrical and unsymmetrical 9-fluorenones in 32-72% yield with excellent regioselectivity and broad functional group compatibility. Substitution with less electron-deficient anilines fails to enable this dual C-H activation sequence. [1]

Synthesis of Takemoto's Bifunctional Thiourea Organocatalyst

This aniline is an essential starting material for the two-step preparation of Takemoto's catalyst, a widely used bifunctional thiourea-tertiary amine organocatalyst for asymmetric Michael additions and related transformations. The 3,5-bis(trifluoromethyl) substitution pattern is required to achieve the optimal hydrogen-bond donor acidity of the thiourea moiety; replacement with mono-CF₃ or halogenated analogs alters catalyst performance and enantioselectivity.

Pharmaceutical Intermediate for Electron-Deficient Aromatic Cores

The strongly electron-deficient aromatic ring of 3,5-Di(trifluoromethyl)aniline serves as a privileged scaffold in medicinal chemistry, where it functions as a metabolically stable bioisostere for carboxylic acids or halogenated aryl groups. The compound is a documented intermediate in the synthesis of the second-generation cephalosporin antibiotic cefaclor and the nonsteroidal anti-inflammatory drug niflumic acid. The reduced basicity (pKa 2.15) and elevated lipophilicity (logP ~3.5) relative to unsubstituted aniline translate to improved membrane permeability and altered pharmacokinetic profiles in derived drug candidates. [2]

Agrochemical Intermediate for Fluorinated Fungicides

3,5-Di(trifluoromethyl)aniline is a key building block in the synthesis of flutriafol, a triazole fungicide used for control of fungal diseases in cereals, fruits, and vegetables. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the active ingredient, improving plant uptake and field persistence relative to non-fluorinated analogs. The compound is also employed in the production of mesosulfuron-methyl herbicide. [2] [3]

Application
Selection Property
Validation Focus
Pd-Catalyzed C-H Activation (MonoTDG)
Electron-deficient transient directing group
Regioselective 9-fluorenone synthesis
Takemoto's Organocatalyst Synthesis
CF₃-substituted aniline core for thiourea acidity
Catalyst performance in asymmetric Michael additions
Pharmaceutical Intermediate Research
Lipophilic electron-deficient bioisostere scaffold
Reported synthetic utility in drug candidate preparation
Agrochemical Intermediate Research
Fluorinated aromatic building block
Reported intermediate in triazole fungicide and sulfonylurea herbicide synthesis

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